molecular formula C26H23ClN2O3 B041179 Dehydrotolvaptan CAS No. 137973-76-3

Dehydrotolvaptan

Cat. No.: B041179
CAS No.: 137973-76-3
M. Wt: 446.9 g/mol
InChI Key: VENGMROMZOKURN-UHFFFAOYSA-N
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Description

Dehydrotolvaptan, also known as this compound, is a useful research compound. Its molecular formula is C26H23ClN2O3 and its molecular weight is 446.9 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

5-Dehydro Tolvaptan primarily targets the vasopressin V2 receptors . These receptors are found in the walls of the vasculature and luminal membranes of renal collecting ducts . Vasopressin, a hormone that regulates water retention in the body, acts on these V2 receptors .

Mode of Action

5-Dehydro Tolvaptan acts as a selective and competitive antagonist of the vasopressin V2 receptor . By blocking V2 receptors in the renal collecting ducts, it prevents the insertion of aquaporins into the walls, thereby inhibiting water absorption . This action ultimately results in an increase in urine volume and a decrease in urine osmolality .

Biochemical Pathways

The primary biochemical pathway affected by 5-Dehydro Tolvaptan is the vasopressin-regulated water reabsorption pathway . By antagonizing the vasopressin V2 receptor, 5-Dehydro Tolvaptan disrupts the normal function of this pathway, leading to increased excretion of water and electrolytes from the kidneys .

Pharmacokinetics

Studies on tolvaptan, a related compound, suggest that it is well absorbed with a bioavailability of around 40% . It is extensively protein-bound (99%) and is metabolized in the liver via the CYP3A4 pathway . The elimination half-life of Tolvaptan is approximately 12 hours .

Result of Action

The primary result of 5-Dehydro Tolvaptan’s action is an increase in urine volume and a decrease in urine osmolality . This leads to an overall negative fluid balance in patients taking the drug, resulting in increases in serum sodium and osmolality . It is particularly useful for patients with conditions like congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH), where higher serum levels of vasopressin are observed .

Action Environment

The action of 5-Dehydro Tolvaptan can be influenced by various environmental factors. For instance, co-administration with CYP3A4 inhibitors or inducers should be avoided due to potential drug interactions . Furthermore, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It should be stored in a sealed container in a dry room .

Properties

IUPAC Name

N-[4-(7-chloro-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15H,5,8,13H2,1-2H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENGMROMZOKURN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(=O)C4=C3C=CC(=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60463591
Record name N-[4-(7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137973-76-3
Record name N-(4-((7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl)-3-methylphenyl)-2-methylbenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137973763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[4-(7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-((7-CHLORO-2,3,4,5-TETRAHYDRO-5-OXO-1H-1-BENZAZEPIN-1-YL)CARBONYL)-3-METHYLPHENYL)-2-METHYLBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR22W5RA83
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Typically, 1-(4-amino-2-methylbenzoyl)-7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine is reacted with 2-methylbenzoylchloride in water immiscible solvent selected from methylene chloride, toluene or cyclohexane in the presence of aqueous inorganic base such as aqueous sodium bicarbonate or aqueous sodium carbonate to form a biphasic system to obtain 7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine.
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Synthesis routes and methods II

Procedure details

Well-dried 2-bromo-5-(2-methylbenzoylamino)toluene (3.2 g, 10.5 mM) and 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (1.8 g, 9.2 mM) are entered into a reaction vessel, and thereto are added 1,8-diazabicyclo[5.4.0]undecene-7 (DBU) (2.5 mL) and N,N-dimethylformamide (DMF) (6 mL), and the mixture is stirred at room temperature. To the solution thus obtained are added triphenyl-phosphine (221 mg) and Pd(OAC)2 (23.5 mg, 0.105 mM), and the mixture is heated under carbon monoxide at 125° C. for 3 hours. The reaction mixture is cooled till room temperature, and thereto is blown argon gas to discharge excess carbon monoxide. Thereafter, to the mixture are added ethyl acetate (150 mL) and 0.5M aqueous NaOH solution (50 mL) to divide into two phases. The organic layer is washed with diluted hydrochloric acid and then with saturated saline and dried over magnesium sulfate. After filtering off magnesium sulfate, the filtrate is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography (eluent: ethyl acetate/n-hexane) to give the desired 7-chloro-1-[2-methyl-4-(2-methylbenzoyl-amino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (3.5 g) as pale yellowish white crystalline powder (Yield 85%, purity 99.1%, Mp 134-142° C.).
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3.2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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